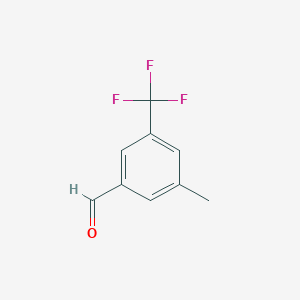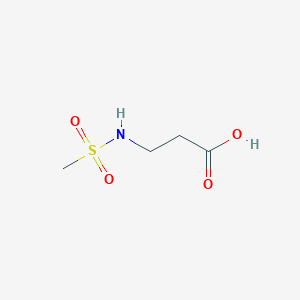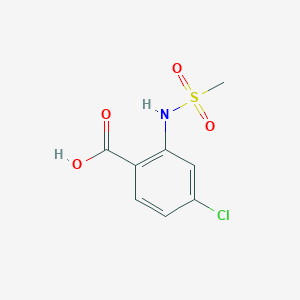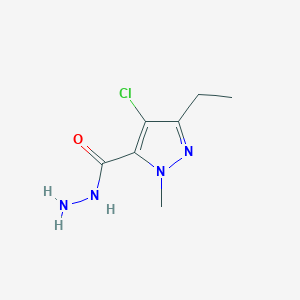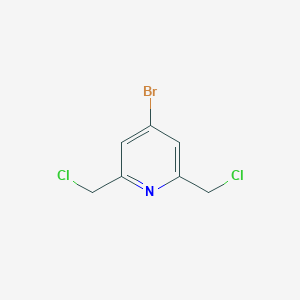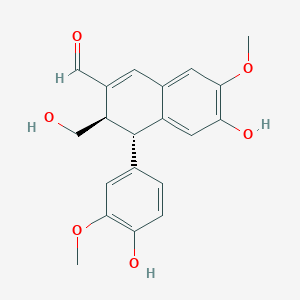
Dofequidar, (R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dofequidar, (R)- is a potent inhibitor of P-glycoprotein (P-gp), a membrane transporter protein that plays a crucial role in the efflux of drugs and other xenobiotics from cells. P-gp is overexpressed in many cancer cells, leading to resistance to chemotherapy. Dofequidar, (R)- has been extensively studied for its potential use in cancer therapy, and its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are discussed below.
Wirkmechanismus
Dofequidar, (R)- inhibits Dofequidar, (R)- by binding to the drug-binding site on the protein, thereby preventing the efflux of drugs and other xenobiotics from cells. This leads to an increase in the intracellular concentration of these compounds, resulting in enhanced efficacy of chemotherapy drugs and radiation therapy.
Biochemical and Physiological Effects
Dofequidar, (R)- has been shown to have minimal toxicity in animal studies, with no significant adverse effects on vital organs or body weight. It has been shown to enhance the efficacy of chemotherapy drugs and radiation therapy in animal models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
Dofequidar, (R)- has several advantages for lab experiments, including its potent inhibition of Dofequidar, (R)-, its minimal toxicity, and its ability to enhance the efficacy of chemotherapy drugs and radiation therapy. However, its use in lab experiments is limited by its high cost and the need for specialized equipment for its synthesis and purification.
Zukünftige Richtungen
There are several future directions for research on Dofequidar, (R)-, including:
1. Development of more efficient synthesis methods to reduce the cost of the drug.
2. Examination of the potential use of Dofequidar, (R)- in combination with other chemotherapy drugs and radiation therapy.
3. Investigation of the potential use of Dofequidar, (R)- in the treatment of other diseases where Dofequidar, (R)- plays a role in drug resistance.
4. Development of more potent and selective Dofequidar, (R)- inhibitors based on the structure of Dofequidar, (R)-.
5. Investigation of the potential use of Dofequidar, (R)- as a diagnostic tool for the detection of Dofequidar, (R)- overexpression in cancer cells.
In conclusion, Dofequidar, (R)- is a potent inhibitor of Dofequidar, (R)- that has shown promise as a cancer therapy agent. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research is needed to fully explore the potential of Dofequidar, (R)- in cancer therapy and other applications.
Synthesemethoden
Dofequidar, (R)- can be synthesized by a multi-step process involving the reaction of (R)-1,2-diaminopropane with 2,4-dichloro-5-nitrobenzene, followed by reduction with sodium dithionite and acetylation with acetic anhydride. The final product is obtained by resolution of the racemic mixture using chiral HPLC.
Wissenschaftliche Forschungsanwendungen
Dofequidar, (R)- has been extensively studied for its potential use in cancer therapy. It has been shown to enhance the efficacy of chemotherapy drugs by inhibiting Dofequidar, (R)--mediated drug efflux from cancer cells, thereby increasing the intracellular concentration of the drugs. Dofequidar, (R)- has also been shown to have potential as a radiosensitizer, enhancing the sensitivity of cancer cells to radiation therapy.
Eigenschaften
| 153653-33-9 | |
Molekularformel |
C30H31N3O3 |
Molekulargewicht |
481.6 g/mol |
IUPAC-Name |
1-[4-[(2R)-2-hydroxy-3-quinolin-5-yloxypropyl]piperazin-1-yl]-2,2-diphenylethanone |
InChI |
InChI=1S/C30H31N3O3/c34-25(22-36-28-15-7-14-27-26(28)13-8-16-31-27)21-32-17-19-33(20-18-32)30(35)29(23-9-3-1-4-10-23)24-11-5-2-6-12-24/h1-16,25,29,34H,17-22H2/t25-/m1/s1 |
InChI-Schlüssel |
KLWUUPVJTLHYIM-RUZDIDTESA-N |
Isomerische SMILES |
C1CN(CCN1C[C@H](COC2=CC=CC3=C2C=CC=N3)O)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES |
C1CN(CCN1CC(COC2=CC=CC3=C2C=CC=N3)O)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Kanonische SMILES |
C1CN(CCN1CC(COC2=CC=CC3=C2C=CC=N3)O)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Synonyme |
Dofequidar (R)-isoMer |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



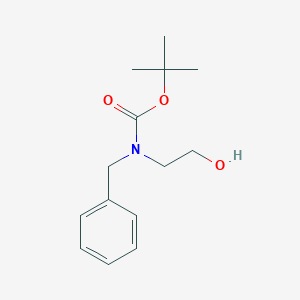

![Methyl-[2-(2,2,2-trifluoro-acetylamino)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B175856.png)
![tert-Butyl 3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B175859.png)
